Diethyl pyridine-3,4-dicarboxylate structural formula
Diethyl pyridine-3,4-dicarboxylate structural formula
An In-Depth Technical Guide to Diethyl Pyyridine-3,4-Dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diethyl pyridine-3,4-dicarboxylate (also known as cinchomeronic ester), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of novel materials and as a scaffold for potential therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis and derivatization, and its applications in materials science and drug discovery.
Chemical Structure and Identification
Diethyl pyridine-3,4-dicarboxylate is a pyridine ring substituted with two ethyl ester groups at the 3 and 4 positions.
Structural Formula:
Caption: 2D structure of diethyl pyridine-3,4-dicarboxylate.
Chemical Identifiers:
-
IUPAC Name: diethyl pyridine-3,4-dicarboxylate
-
Synonyms: Cinchomeronic ester, Diethyl 3,4-pyridinedicarboxylate, Pyridine-3,4-dicarboxylic acid diethyl ester[1][2][3][4]
-
CAS Number: 1678-52-0[2]
-
Molecular Formula: C₁₁H₁₃NO₄[2]
-
Molecular Weight: 223.23 g/mol [3]
-
SMILES: CCOC(=O)c1ccncc1C(=O)OCC[1]
-
InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N[2]
Physicochemical Properties
The quantitative physicochemical properties of diethyl pyridine-3,4-dicarboxylate are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its behavior in various systems.
| Property | Value | Unit | Source(s) |
| Physical State | Liquid | - | [3] |
| Appearance | Clear colorless to yellow | - | [5] |
| Density | 1.145 (@ 25 °C) | g/mL | [3] |
| Boiling Point | 172 (@ 21 mmHg) | °C | [3] |
| Flash Point | 113 (closed cup) | °C | [3] |
| Refractive Index (n20/D) | 1.496 | - | [3] |
| Water Solubility (log₁₀WS) | -2.56 | mol/L (calculated) | [1] |
| Octanol/Water Partition Coefficient (logP) | 1.435 | - (calculated) | [1] |
| McGowan's Characteristic Volume (McVol) | 166.950 | ml/mol (calculated) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of diethyl pyridine-3,4-dicarboxylate from pyridine-3,4-dicarboxylic acid (cinchomeronic acid).
Materials:
-
Pyridine-3,4-dicarboxylic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene or Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (3-5 volumes).
-
Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 16 hours) to reach completion. To drive the equilibrium, a Dean-Stark trap can be used with a solvent like toluene to remove the water formed during the reaction.
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl pyridine-3,4-dicarboxylate.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.
Protocol 2: Hydrolysis to Pyridine-3,4-dicarboxylic Acid
This protocol outlines the basic hydrolysis of the diethyl ester back to its corresponding dicarboxylic acid, a common precursor for further functionalization.
Materials:
-
Diethyl pyridine-3,4-dicarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Stir plate, round-bottom flask, pH paper/meter
Procedure:
-
Reaction Setup: Dissolve diethyl pyridine-3,4-dicarboxylate (1 equivalent) in a mixture of THF/water or MeOH/water.
-
Saponification: Add an excess of NaOH or LiOH (2.2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, showing consumption of the starting material).
-
Workup - Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to a pH of ~2-3. The dicarboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield pure pyridine-3,4-dicarboxylic acid.
Applications and Synthetic Utility
Diethyl pyridine-3,4-dicarboxylate is a valuable intermediate in both materials science and medicinal chemistry. Its pyridine core and reactive ester groups allow for diverse chemical transformations.
A. Bio-based Polymer Synthesis
The compound is a key monomer for creating sustainable, bio-based aromatic-aliphatic polyesters. This positions it as a renewable alternative to petroleum-derived monomers like diethyl terephthalate. The pyridine nitrogen in the polymer backbone can influence material properties such as rigidity and thermal stability.
Caption: Workflow for enzymatic synthesis of bio-based polyesters.
B. Intermediate for Drug Discovery and Organic Synthesis
The pyridine dicarboxylate scaffold is a versatile starting point for developing new therapeutic agents and complex organic molecules. The ester groups can be readily converted into other functionalities like acids, amides, and alcohols, providing access to a wide range of derivatives for pharmacological screening or further synthesis.
Caption: Synthetic utility and derivatization of the core molecule.
